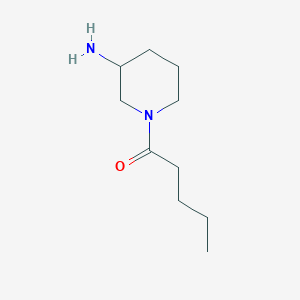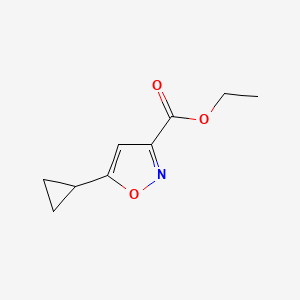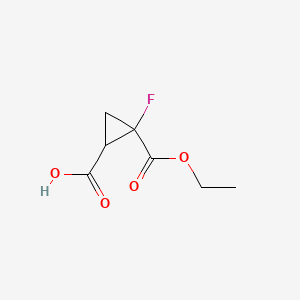
1-(3-Aminopiperidin-1-yl)pentan-1-one
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)pentan-1-one (also known as 1-Amino-3-piperidin-1-ylpentan-1-one and abbreviated as AP1) is an organic compound with a molecular formula of C7H17NO. It is a white solid that is soluble in water and polar organic solvents and is used in a variety of applications. AP1 is a versatile compound that is used in the synthesis of a range of compounds, including drugs, polymers materials, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for Biofuel Production
Research has shown that metabolic engineering of microorganisms can enhance the production of pentanol isomers, chemicals with potential applications as biofuels. These compounds, including 1-pentanol and pentenol, are produced through microbial fermentations from amino acid substrates, demonstrating the importance of engineered strains for industrial biofuel production (Cann & Liao, 2009).
Synthesis and Characterization of Schiff Bases
Another area of research involves the synthesis and characterization of Schiff bases derived from diamines, which have potential applications in materials science and catalysis. The structural analysis of these compounds, including their hydrogen-bonded dimer forms, contributes to understanding their properties and applications (Opozda et al., 2006).
Neurotransmitter Uptake Inhibitors
Aminopiperidine derivatives have been investigated for their role as neurotransmitter uptake inhibitors, demonstrating potential therapeutic applications in treating conditions related to neurotransmission imbalances, such as cocaine abuse. This research highlights the synthesis and biological evaluation of various aminopentanophenones, contributing to the development of selective inhibitors for dopamine and norepinephrine transporters (Meltzer et al., 2006).
Boron Delivery Agents for Cancer Therapy
The synthesis and evaluation of boron delivery agents for neutron capture therapy present another application of related compounds. These agents, including 3-carboranylthymidine analogues, have shown promise in prolonging survival times in preclinical studies, indicating potential for treating brain tumors (Byun et al., 2006).
Anticancer Drug Development
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases have been studied for their anticancer properties. These complexes exhibit significant cytotoxicity against various human tumor cell lines, underscoring their potential as anticancer drugs (Basu Baul et al., 2009).
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOFSJISCGONMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)

![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)



![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)
![{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464298.png)
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)

